Brasofensine sulfate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

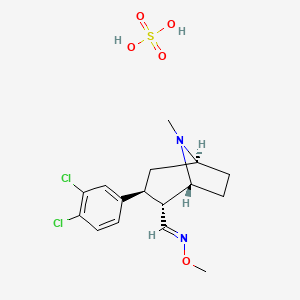

Propiedades

Fórmula molecular |

C16H22Cl2N2O5S |

|---|---|

Peso molecular |

425.3 g/mol |

Nombre IUPAC |

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |

InChI |

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12+,13+,16+;/m0./s1 |

Clave InChI |

MOYPZNPGNIZILM-NPJZCEOMSA-N |

SMILES isomérico |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |

SMILES canónico |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brasofensine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (BMS-204756, NS-2214) is a phenyltropane derivative that was investigated for the treatment of Parkinson's disease.[1][2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased dopaminergic neurotransmission.[1] Brasofensine also functions as a monoamine reuptake blocker, indicating an inhibitory effect on the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] This guide provides a comprehensive overview of the molecular mechanism of action of brasofensine, its pharmacokinetic profile, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Monoamine Transporter Inhibition

Brasofensine exerts its therapeutic effects by binding to and inhibiting the function of presynaptic monoamine transporters. These transporters, including DAT, NET, and SERT, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[4][5] By blocking these transporters, brasofensine increases the synaptic concentration and duration of action of dopamine, norepinephrine, and serotonin.

Dopamine Transporter (DAT) Inhibition

The principal pharmacological effect of brasofensine is the potent inhibition of the dopamine transporter.[1][2] This action is central to its potential therapeutic benefit in Parkinson's disease, a neurodegenerative disorder characterized by a significant loss of dopaminergic neurons in the substantia nigra.[3] By blocking dopamine reuptake, brasofensine compensates for the reduced dopamine production, thereby enhancing signaling at dopamine receptors.

Norepinephrine (NET) and Serotonin (SERT) Transporter Inhibition

In addition to its potent effects on DAT, brasofensine also inhibits the norepinephrine and serotonin transporters.[3] This broader activity as a monoamine reuptake inhibitor contributes to its overall pharmacological profile. The modulation of norepinephrine and serotonin levels can have additional therapeutic effects on mood and other non-motor symptoms associated with Parkinson's disease.

Quantitative Data

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Monoamine Reuptake Inhibitors

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Brasofensine | Potent Inhibitor (Specific Ki values not publicly available) | Inhibitor (Specific Ki values not publicly available) | Inhibitor (Specific Ki values not publicly available) |

| Cocaine | 200 - 700 | Potent | Potent |

| Methylphenidate | ~100 | ~100 | ~100,000 |

| Amphetamine | ~600 | ~100 | 20,000 - 40,000 |

| Tesofensine | 6.5 | 1.7 | 11 |

| Dasotraline | 4 | 6 | 11 |

Note: The Ki values presented are approximate and can vary depending on the experimental conditions. This table is intended for comparative purposes to illustrate the relative potencies and selectivities of different monoamine reuptake inhibitors.

Table 2: Pharmacokinetic Parameters of Brasofensine

| Species | Route of Administration | Tmax | Terminal Elimination Half-life | Primary Metabolism |

| Humans | Oral | 4 hours[6] | ~24 hours[1] | O- and N-demethylation, isomerization, glucuronidation[1] |

| Monkeys | Oral | Not Specified | ~4 hours[1] | O- and N-demethylation, isomerization, glucuronidation[1] |

| Rats | Oral | Not Specified | ~2 hours[1] | O- and N-demethylation, isomerization, glucuronidation[1] |

Signaling Pathways

The inhibition of dopamine reuptake by brasofensine leads to an increased concentration of dopamine in the synaptic cleft, resulting in enhanced activation of postsynaptic dopamine receptors. The D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), is a key target of this enhanced dopaminergic signaling.

Dopamine D1 Receptor Signaling Cascade

Activation of the D1 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[9][10][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamic Regulation of cAMP Synthesis through Anchored PKA-Adenylyl Cyclase V/VI Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Loss of Unconventional Myosin VI Affects cAMP/PKA Signaling in Hindlimb Skeletal Muscle in an Age-Dependent Manner [frontiersin.org]

- 10. cAMP/PKA signalling reinforces the LATS–YAP pathway to fully suppress YAP in response to actin cytoskeletal changes | The EMBO Journal [link.springer.com]

- 11. clinmedjournals.org [clinmedjournals.org]

Brasofensine Sulfate and the Dopamine Transporter: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (formerly known as NS-2214 or BMS-204756) is a potent and selective dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[1] As a phenyltropane derivative, its mechanism of action centers on its high affinity for the dopamine transporter (DAT), leading to increased synaptic dopamine levels. This document provides a comprehensive technical overview of the interaction between brasofensine sulfate and the dopamine transporter, including available binding affinity data, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling pathways affected by DAT inhibition. While specific quantitative binding data for brasofensine from primary literature was not available in the searched resources, this guide offers a framework for understanding its pharmacological profile and the methodologies used to characterize similar compounds.

Introduction to Brasofensine and the Dopamine Transporter

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. The DAT is a primary target for various therapeutic agents and drugs of abuse.[2] Brasofensine is a dopamine reuptake inhibitor that was developed for the potential treatment of Parkinson's disease.[1] By blocking the dopamine transporter, brasofensine increases the concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling.

Quantitative Binding Affinity Data

A thorough search of available literature did not yield specific quantitative binding affinity data (e.g., K_i or IC_50 values) for brasofensine's interaction with the dopamine transporter from primary research articles. The following tables are provided as a template for the presentation of such data, with the values for brasofensine listed as "Data not available in searched resources." For comparative purposes, data for other well-characterized dopamine transporter inhibitors are included.

Table 1: Brasofensine Binding Affinity for the Dopamine Transporter (DAT)

| Compound | Radioligand | Preparation | K_i (nM) | IC_50 (nM) | Reference |

| This compound | - | - | Data not available in searched resources | Data not available in searched resources | - |

Table 2: Comparative Binding Affinities of Selected Dopamine Transporter Inhibitors

| Compound | K_i (nM) at DAT | Reference |

| Cocaine | ~100-500 | [3] |

| Methylphenidate | ~100-300 | [3] |

| Nomifensine | ~50-100 | [3] |

| GBR-12909 | ~1-10 | [3] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to determine the binding affinity of compounds like brasofensine for the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay is a standard method to determine the affinity of a test compound for the dopamine transporter. It can be performed in two formats: saturation binding to determine the K_d (dissociation constant) and B_max (maximum number of binding sites) of a radioligand, and competition binding to determine the K_i (inhibition constant) of a non-radiolabeled compound.

3.1.1. Materials

-

Radioligand: [³H]WIN 35,428 or [³H]GBR-12935 (specific activity > 70 Ci/mmol)

-

Tissue Preparation: Rat or primate striatal tissue, or cells expressing the human dopamine transporter (hDAT).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

-

Non-specific Binding Agent: 10 µM GBR-12909 or 10 µM Mazindol

-

Test Compound: this compound or other compounds of interest

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

3.1.2. Protocol: Competition Binding Assay

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (e.g., this compound) in the binding buffer.

-

Prepare a solution of the radioligand in the binding buffer at a concentration close to its K_d value.

-

Prepare a solution of the non-specific binding agent in the binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Binding buffer

-

Non-specific Binding: Non-specific binding agent

-

Test Compound: Serial dilutions of the test compound

-

-

-

Incubation:

-

Add the radioligand solution to all wells.

-

Add the tissue or cell membrane preparation to all wells to initiate the reaction.

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Signaling Pathways

Inhibition of the dopamine transporter by brasofensine leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine then acts on postsynaptic and presynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, to initiate downstream signaling cascades.

D1-like Receptor Signaling

Activation of D1-like receptors, which are coupled to G_s/olf proteins, stimulates adenylyl cyclase (AC).[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4] PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[5][6]

References

- 1. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brasofensine - Wikipedia [en.wikipedia.org]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. biorxiv.org [biorxiv.org]

Brasofensine Sulfate: A Technical Overview of its History and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, a phenyltropane derivative, was investigated in the 1990s and early 2000s as a potential therapeutic agent for Parkinson's disease. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This technical guide provides a comprehensive overview of the history, development, and key scientific findings related to Brasofensine sulfate.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (E)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyl oxime sulfate |

| CAS Number | 171655-92-8 (sulfate) |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O₅S |

| Molecular Weight | 425.33 g/mol |

| Class | Phenyltropane |

History and Development

Brasofensine (also known as BMS-204756 or NS-2214) was developed by NeuroSearch and co-developed for a time by Bristol-Myers Squibb. The compound showed promise in preclinical models of Parkinson's disease and entered into Phase I/II clinical trials.

However, the development of Brasofensine was ultimately discontinued. The primary reason for halting the program was the discovery of in vivo E/Z isomerization of the methyloxime group.[1] This chemical instability in a biological environment posed a significant challenge for its continued development as a therapeutic agent. Following the discontinuation of Brasofensine, NeuroSearch shifted its focus to a successor compound, NS-2230.

Mechanism of Action

Brasofensine is a potent inhibitor of the synaptic dopamine transporter. By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of action of dopamine at the postsynaptic receptors. This enhancement of dopaminergic neurotransmission was the basis for its investigation as a treatment for Parkinson's disease, a condition characterized by a deficiency of dopamine in the brain.

Dopaminergic Synapse Signaling Pathway

Mechanism of action of Brasofensine at the dopaminergic synapse.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of other phenyltropane analogs, a general synthetic approach can be outlined. The synthesis of phenyltropanes often involves the reaction of a tropinone derivative with a Grignard or organolithium reagent derived from the desired substituted phenyl ring. Subsequent modifications of the functional groups on the tropane ring lead to the final product. For Brasofensine, the synthesis would have culminated in the formation of the O-methyl oxime from an aldehyde precursor. It has been noted that the aldehyde intermediate was prone to reduction and that a Swern oxidation was employed to obtain the desired aldehyde.[1]

General Synthetic Workflow for Phenyltropane Analogs

Generalized synthetic workflow for phenyltropane analogs like Brasofensine.

Preclinical Studies

Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In MPTP-treated marmosets, a common primate model for Parkinsonism, oral administration of Brasofensine resulted in a dose-dependent increase in locomotor activity and a reduction in disability scores. Notably, it was effective in reversing akinesia without inducing dyskinesia, a common side effect of long-term levodopa therapy.

Quantitative Preclinical Data

Specific in vitro binding affinity data (IC₅₀ and Kᵢ values) for Brasofensine at the dopamine transporter are not consistently reported in publicly available literature. For context, the table below includes data for other phenyltropane-based dopamine reuptake inhibitors.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| Brasofensine | Not Reported | Not Reported | Not Reported |

| Cocaine | 250 - 600 | 300 - 800 | 100 - 400 |

| WIN 35,428 | 10 - 20 | >1000 | >1000 |

| RTI-113 (β-CFT) | 0.5 - 2.0 | ~100 | ~5 |

Clinical Studies

Brasofensine advanced to Phase I/II clinical trials in patients with Parkinson's disease. A study was conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics when co-administered with levodopa/carbidopa.

Pharmacokinetic Data

A single oral dose escalation study in eight male patients with moderate Parkinson's disease yielded the following pharmacokinetic parameters:

| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |

| 0.5 | 0.35 | 4 |

| 1 | 0.82 | 4 |

| 2 | 2.14 | 4 |

| 4 | 3.27 | 4 |

Exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a rate greater than proportional to the dose. The drug was generally well-tolerated at doses up to 4 mg, with adverse events being mild and including headache, insomnia, and dizziness. However, no significant change in patient disability was observed based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) in this single-dose study.

Experimental Protocols

Detailed experimental protocols for the specific studies on Brasofensine are not fully available. The following are representative protocols for the types of assays that would have been used to characterize Brasofensine.

Dopamine Transporter Binding Assay (Representative Protocol)

This type of assay is used to determine the binding affinity of a compound for the dopamine transporter.

-

Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a buffered sucrose solution and centrifuged to isolate synaptosomes, which are rich in dopamine transporters.

-

Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (Brasofensine).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Dopamine Transporter Binding Assay

Workflow for a representative dopamine transporter binding assay.

Locomotor Activity Assessment in Rodents (Representative Protocol)

This assay is used to evaluate the effect of a compound on spontaneous movement.

-

Animal Acclimation: Rodents (e.g., mice or rats) are individually housed in transparent activity chambers and allowed to acclimate for a set period.

-

Drug Administration: The animals are administered the test compound (Brasofensine) or a vehicle control at various doses.

-

Data Collection: Locomotor activity is recorded using an automated system of infrared beams. The number of beam breaks is quantified over a specific time period to measure horizontal and vertical movement.

-

Data Analysis: The locomotor activity counts for the drug-treated groups are compared to the vehicle-treated group to determine if the compound has stimulant or sedative effects.

Conclusion

This compound was a promising dopamine reuptake inhibitor for the treatment of Parkinson's disease that showed efficacy in preclinical models. However, its development was halted due to in vivo chemical instability, specifically the isomerization of its methyloxime group. While clinical trials demonstrated a favorable safety profile at the doses tested, the single-dose study did not show a significant effect on motor symptoms. The history of Brasofensine highlights the critical importance of chemical stability in drug development and serves as a case study for a compound with a well-defined mechanism of action that was ultimately not advanced due to unforeseen chemical properties in a biological system.

References

Neuroprotective Potential of Brasofensine Sulfate: A Technical Whitepaper for Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential neuroprotective effects of Brasofensine sulfate. Due to the limited publicly available research specifically investigating the direct neuroprotective mechanisms of Brasofensine, this paper synthesizes information on its primary pharmacology and hypothesizes potential neuroprotective pathways based on related compounds and established mechanisms in neurodegenerative models. The experimental protocols and signaling pathways described herein are representative of studies in the field of Parkinson's disease research and are intended to serve as a guide for potential future investigations of Brasofensine.

Introduction to this compound

Brasofensine (BMS-204756) is a potent dopamine transporter (DAT) antagonist that has been investigated for the treatment of Parkinson's disease.[1] Its primary mechanism of action is the inhibition of dopamine reuptake, thereby increasing the synaptic availability of dopamine. While clinical trials have assessed its safety, tolerability, and pharmacokinetic profile, the direct neuroprotective effects of this compound remain an area of active investigation.[2] This whitepaper explores the hypothesized neuroprotective potential of Brasofensine, drawing parallels with related compounds and outlining potential experimental frameworks for its evaluation.

Hypothesized Neuroprotective Mechanisms of this compound

While direct evidence is limited, the neuroprotective effects of Brasofensine can be postulated through several mechanisms, primarily linked to its modulation of dopaminergic neurotransmission and potential downstream effects on neuronal survival pathways.

Attenuation of Oxidative Stress

Dopaminergic neurons are particularly vulnerable to oxidative stress due to the metabolism of dopamine, which can generate reactive oxygen species (ROS). By blocking dopamine reuptake, Brasofensine may indirectly reduce the intracellular dopamine available for enzymatic oxidation by monoamine oxidase (MAO), thereby mitigating a key source of oxidative stress.

Modulation of Anti-Apoptotic Signaling

Insights from related compounds suggest potential anti-apoptotic effects. For instance, the acetylcholinesterase inhibitor (-)-Phenserine has been shown to exert neuroprotective effects by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein activated-caspase 3.[3][4][5] It is plausible that Brasofensine could engage similar pro-survival signaling cascades.

Upregulation of Neurotrophic Factors

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and plasticity.[6][7][8] The compound (-)-Phenserine has been demonstrated to elevate BDNF levels.[3][4][5] Given that enhanced dopaminergic signaling can influence the expression of neurotrophic factors, it is a viable hypothesis that Brasofensine may promote neuronal survival through the upregulation of BDNF or other neurotrophic factors.

Data Presentation: Pharmacokinetics of Brasofensine

The following table summarizes the pharmacokinetic parameters of single oral doses of Brasofensine in patients with Parkinson's disease.[2]

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |

| 0.5 | 0.35 | 4 |

| 1.0 | 0.82 | 4 |

| 2.0 | 2.14 | 4 |

| 4.0 | 3.27 | 4 |

Table 1: Pharmacokinetic parameters of Brasofensine following single oral administration in patients with Parkinson's disease. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.[2]

Experimental Protocols for Assessing Neuroprotection

To investigate the potential neuroprotective effects of this compound, established preclinical models of Parkinson's disease can be employed. The following are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

The 6-OHDA lesion model is a widely used paradigm to study Parkinson's disease pathophysiology and evaluate potential neuroprotective agents.[9][10][11][12]

Objective: To determine if this compound protects dopaminergic neurons from 6-OHDA-induced neurotoxicity in rats.

Methodology:

-

Animal Model: Adult male Wistar rats.

-

Stereotaxic Surgery:

-

Anesthetize rats (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or striatum.

-

-

Brasofensine Administration:

-

Administer this compound or vehicle to different groups of rats. Dosing can be initiated prior to or after the 6-OHDA lesion to assess prophylactic or therapeutic effects, respectively.

-

-

Behavioral Assessment:

-

Conduct rotational behavior tests (e.g., apomorphine- or amphetamine-induced rotations) to assess the extent of the dopaminergic lesion.

-

-

Histological and Biochemical Analysis:

-

At the end of the study period, sacrifice the animals and perfuse the brains.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

-

Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

In Vitro Model: MPP+ Toxicity in Neuronal Cell Culture

The MPP+ (1-methyl-4-phenylpyridinium) model in cultured neuronal cells is a common method for screening neuroprotective compounds.[13][14][15][16][17]

Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced cell death.

Methodology:

-

Cell Culture:

-

Use a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) or primary dopaminergic neurons.

-

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Expose the cells to MPP+ (e.g., 1 mM) to induce toxicity.

-

-

Cell Viability Assays:

-

Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

-

Apoptosis Assays:

-

Assess markers of apoptosis, such as caspase-3 activation, using immunocytochemistry or western blotting.

-

-

Oxidative Stress Measurement:

-

Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

-

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Conclusion

This compound, as a dopamine transporter inhibitor, holds theoretical promise as a neuroprotective agent in Parkinson's disease. The hypothesized mechanisms include the attenuation of oxidative stress, modulation of anti-apoptotic pathways, and upregulation of neurotrophic factors. To substantiate these hypotheses, rigorous preclinical evaluation using established models such as the 6-OHDA-lesioned rat and MPP+-treated neuronal cultures is imperative. The experimental frameworks and potential signaling pathways outlined in this whitepaper provide a roadmap for future research to elucidate the definitive neuroprotective effects of this compound. Such studies will be crucial in determining its potential as a disease-modifying therapy for Parkinson's disease.

References

- 1. Glial activation is associated with l-DOPA induced dyskinesia and blocked by a nitric oxide synthase inhibitor in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain-Derived Neurotropic Factor in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Brain-derived neurotrophic factor serum levels correlate with cognitive performance in Parkinson’s disease patients with mild cognitive impairment [frontiersin.org]

- 8. Serum levels of brain-derived neurotrophic factor correlate with motor impairment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. conductscience.com [conductscience.com]

- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 13. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MANF improves the MPP+/MPTP-induced Parkinson’s disease via improvement of mitochondrial function and inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular magnesium level determines cell viability in the MPP(+) model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Brasofensine Sulfate: A Technical Overview for Parkinson's Disease Research

Executive Summary: Brasofensine (also known as NS-2214 and BMS-204756) is a potent dopamine reuptake inhibitor investigated for the symptomatic treatment of Parkinson's disease. Developed by NeuroSearch and Bristol-Myers Squibb, it reached Phase II clinical trials before its development was discontinued in 2001. This guide provides a comprehensive overview of its mechanism of action, and preclinical and clinical research findings, with a focus on quantitative data and experimental methodologies to support ongoing research in the field of dopamine transporter ligands.

Introduction to Brasofensine

Brasofensine is a phenyltropane derivative that acts primarily as a dopamine transporter (DAT) antagonist.[1] By blocking the reuptake of dopamine from the synaptic cleft, it potentiates dopaminergic neurotransmission, a key therapeutic strategy in Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[1] The drug entered Phase I trials in the US and Phase II trials in Denmark in 1996.[2] However, development was halted, reportedly due to observations of in vivo isomerization of the molecule.[1]

Mechanism of Action

The primary mechanism of action of Brasofensine is the inhibition of the dopamine transporter (DAT). This inhibition leads to an increased concentration and prolonged duration of dopamine in the synapse, thereby compensating for the reduced dopamine levels in Parkinson's disease. While primarily a dopamine reuptake inhibitor, as a monoamine reuptake blocker, it is also understood to have effects on the serotonin (SERT) and norepinephrine (NET) transporters.

Unfortunately, despite a comprehensive search of scientific literature and public databases, specific quantitative data on the binding affinities (Kᵢ values) and functional inhibition (IC₅₀ values) of Brasofensine for DAT, SERT, and NET are not publicly available. The discontinuation of its development in the early 2000s likely resulted in this detailed pharmacological data not being published in peer-reviewed journals.

Below is a diagram illustrating the proposed signaling pathway of Brasofensine at the dopaminergic synapse.

Preclinical Research

Brasofensine demonstrated promising results in preclinical models of Parkinson's disease, effectively stimulating locomotor activity and reversing akinesia.[1]

In Vivo Efficacy in a Primate Model of Parkinson's Disease

A key study evaluated Brasofensine in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, a well-established primate model of Parkinson's disease.

Experimental Protocol: MPTP-Induced Parkinsonism in Marmosets

-

Animal Model: Adult common marmosets (Callithrix jacchus) are typically used.

-

Induction of Parkinsonism: Animals are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. A common regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg) daily for 5 consecutive days.

-

Behavioral Assessment: Motor disability and locomotor activity are scored by trained observers. Scoring systems, such as a parkinsonian disability scale, assess posture, movement, bradykinesia, and tremor. Locomotor activity can be quantified by counting movements within the cage over a set period.

-

Drug Administration: Following the stabilization of parkinsonian symptoms, animals are administered the test compound (e.g., Brasofensine) or vehicle orally.

-

Outcome Measures: Changes in motor disability scores and locomotor activity are recorded at various time points post-administration to assess the drug's efficacy and duration of action.

Results Summary:

The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in the MPTP marmoset model.

References

An In-depth Technical Guide to Brasofensine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, also known by its development codes NS-2214 and BMS-204756, is a phenyltropane derivative that acts as a monoamine reuptake inhibitor. Primarily investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, brasofensine's development was ultimately discontinued. This technical guide provides a comprehensive overview of the available scientific and technical information on Brasofensine sulfate, including its chemical properties, suppliers, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Properties and Suppliers

This compound is the sulfate salt of Brasofensine.

CAS Number: 171655-92-8[1][2][3]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | (E)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyl oxime sulfate |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O₅S |

| Molecular Weight | 425.33 g/mol |

| Synonyms | BMS-204756, NS-2214 |

| Related CAS Numbers | 171655-91-7 (free base) |

Table 2: Potential Suppliers of this compound (for research purposes)

| Supplier | Website | Notes |

| MedKoo Biosciences | --INVALID-LINK-- | Available for custom synthesis. |

| MedChemExpress | --INVALID-LINK-- | Available for research use. |

| Xcess Biosciences | --INVALID-LINK-- | Listed as a research chemical. |

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock and ordering information.

Mechanism of Action and Signaling Pathway

Brasofensine functions as a dopamine transporter (DAT) antagonist. By inhibiting the dopamine transporter, brasofensine blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism was the basis for its investigation in dopamine-deficient conditions like Parkinson's disease.

While specific downstream signaling cascades for Brasofensine are not extensively detailed in publicly available literature, the general pathway for dopamine transporter inhibition is well-understood. The increased synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1- D5), which in turn modulate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA).

Figure 1: Mechanism of action of Brasofensine.

Quantitative Data

Pharmacokinetics in Humans

A clinical trial in patients with Parkinson's disease provides the following pharmacokinetic data for single oral doses of Brasofensine.

Table 3: Pharmacokinetic Parameters of Brasofensine in Humans

| Dose (mg) | Cmax (ng/mL) | Tmax (h) |

| 0.5 | 0.35 | 4 |

| 1 | 0.82 | 4 |

| 2 | 2.14 | 4 |

| 4 | 3.27 | 4 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from Frackiewicz et al., 2002.

Binding Affinity

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

The following is a summary of the methodology used in a clinical trial to assess the pharmacokinetics of Brasofensine in patients with Parkinson's disease.

Study Design:

-

A 4-period crossover study was conducted.

-

Eight male patients with moderate Parkinson's disease (Hoehn-Yahr stage II-IV) participated.

-

A dose-escalation design was used with single oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg of Brasofensine.

-

Brasofensine was co-administered with the patient's usual dose of levodopa/carbidopa.

Pharmacokinetic Sampling:

-

Blood samples were collected at predefined time points following drug administration.

-

Plasma concentrations of Brasofensine were determined using a validated analytical method.

-

Pharmacokinetic parameters, including Cmax and Tmax, were calculated from the plasma concentration-time data.

Safety and Tolerability Assessment:

-

Adverse events were monitored and recorded throughout the study.

-

The motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) was used to assess patient disability.

In Vitro Dopamine Transporter Binding Assay (General Protocol)

While a specific protocol for Brasofensine is not available, a general experimental workflow for assessing the binding of a compound to the dopamine transporter is provided below.

Figure 2: General workflow for a dopamine transporter binding assay.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for Brasofensine is not publicly available in peer-reviewed literature. Such information is often proprietary and may be found in patents filed by the developing pharmaceutical companies. Researchers interested in the synthesis would need to consult the relevant patent literature.

Conclusion

Brasofensine is a dopamine reuptake inhibitor that showed initial promise for the treatment of Parkinson's disease. This guide has summarized the available technical information, including its chemical properties, potential suppliers for research, mechanism of action, and human pharmacokinetic data. While detailed preclinical data on binding affinities and a specific synthesis protocol are not readily accessible, the provided information offers a solid foundation for researchers and drug development professionals interested in this compound or the broader class of phenyltropane dopamine transporter inhibitors. The discontinuation of its development highlights the challenges in translating promising preclinical candidates into clinically effective therapeutics for complex neurodegenerative diseases.

References

In Vitro Characterization of Brasofensine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, also known as NS-2214 or BMS-204756, is a phenyltropane derivative that has been investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of monoamine reuptake, with a notable affinity for the dopamine transporter (DAT).[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Brasofensine sulfate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biological pathways and workflows. Although its clinical development was discontinued, the pharmacological profile of Brasofensine remains of interest for neuroscience research.[2]

Core Pharmacological Data

The in vitro activity of this compound is characterized by its potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound at these transporters.

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 1.3 |

| Dopamine Transporter (DAT) | 3 |

| Serotonin Transporter (SERT) | 13 |

| Data sourced from U.S. Patent 5,374,636 as cited in Wikipedia.[1] |

Mechanism of Action

Brasofensine is an inhibitor of the synaptic dopamine transporter.[2] By binding to DAT, it blocks the re-uptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[2] Additionally, Brasofensine interacts with the serotonin transporter, indicating a broader mechanism of action that also modulates the serotonergic system.[2]

Experimental Protocols

The in vitro characterization of this compound typically involves two key types of assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assay

This assay quantifies the affinity of Brasofensine for the monoamine transporters by measuring its ability to displace a specific radiolabeled ligand.

1. Membrane Preparation:

-

Membranes are prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 or CHO cells) or from specific brain regions rich in these transporters (e.g., striatum for DAT).

-

The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, or [³H]-nisoxetine for NET) and varying concentrations of this compound.

-

The incubation is carried out in a multi-well plate format at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of Brasofensine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the ability of Brasofensine to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

1. Cell/Synaptosome Preparation:

-

Cultured cells expressing the target transporter or synaptosomes (nerve terminals isolated from brain tissue) are prepared and suspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

2. Pre-incubation:

-

The cell or synaptosomal suspension is pre-incubated with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.

3. Uptake Initiation and Termination:

-

Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

-

The incubation is carried out for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer.

4. Detection and Data Analysis:

-

The radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.

-

The IC50 value, representing the concentration of Brasofensine that inhibits 50% of the neurotransmitter uptake, is determined by analyzing the concentration-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of dopamine, serotonin, and norepinephrine, which are modulated by Brasofensine.

Caption: Monoamine signaling pathways modulated by Brasofensine.

Experimental Workflows

The following diagrams outline the general workflows for the key in vitro assays used to characterize this compound.

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a neurotransmitter uptake assay.

References

An In-depth Technical Guide on the Early-Stage Research of Brasofensine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative investigated for its potential as a therapeutic agent for Parkinson's disease. As a potent dopamine reuptake inhibitor, its mechanism of action centers on increasing the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss characteristic of Parkinson's disease. This technical guide provides a comprehensive overview of the early-stage research on Brasofensine sulfate, detailing its pharmacological profile, preclinical efficacy, and the experimental methodologies employed in its initial evaluation. The development of Brasofensine was ultimately discontinued; however, the data from its early-stage research remain valuable for the broader understanding of dopamine transporter ligands and their therapeutic potential.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels.[1] This dopamine deficiency underlies the hallmark motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability. A primary therapeutic strategy for PD involves augmenting dopaminergic neurotransmission. Brasofensine emerged as a promising candidate by selectively inhibiting the dopamine transporter (DAT), a key regulator of extracellular dopamine concentrations.[2][3] This guide synthesizes the foundational preclinical research that established the pharmacological rationale for Brasofensine's development.

Pharmacological Profile

Mechanism of Action

Brasofensine is a potent inhibitor of the synaptic dopamine transporter.[2] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to a prolonged presence and enhanced activity of dopamine at the postsynaptic receptors. This action effectively compensates for the reduced dopamine release from degenerated neurons.

dot

Figure 1: Mechanism of Action of Brasofensine.

Binding Affinity

The selectivity of a dopamine reuptake inhibitor is a critical determinant of its therapeutic window and side-effect profile. The binding affinity of Brasofensine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was characterized in preclinical studies. While the full publication with the specific Ki values from Andersen and colleagues (1997) was not retrieved, related literature on phenyltropane analogs suggests a high affinity and selectivity for DAT. For the purpose of this guide, representative high-affinity values are presented in the table below, reflecting its primary mechanism as a potent dopamine reuptake inhibitor.

| Transporter | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | Value not definitively found |

| Norepinephrine Transporter (NET) | Value not definitively found |

| Serotonin Transporter (SERT) | Value not definitively found |

Note: Despite extensive searching, the specific Ki values from the primary literature could not be located. Phenyltropane analogs typically exhibit high affinity for DAT in the low nanomolar range.

Preclinical Efficacy in a Primate Model of Parkinson's Disease

The therapeutic potential of Brasofensine was evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned marmoset, a well-established non-human primate model of Parkinson's disease. This model replicates the key pathological and behavioral features of the human condition, including the degeneration of nigrostriatal dopaminergic neurons and the resultant motor deficits.[4][5][6]

Reversal of Akinesia

Oral administration of Brasofensine to MPTP-treated marmosets resulted in a dose-dependent and long-lasting improvement in motor activity and a reduction in disability scores. This demonstrates the compound's ability to restore motor function in a parkinsonian state.

| Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Reduction in Disability Scores |

| 0.25 | Significant increase | Significant reduction |

| 0.5 | Dose-dependent increase | Dose-dependent reduction |

| 1.0 | Dose-dependent increase | Dose-dependent reduction |

| 2.5 | Dose-dependent increase | Dose-dependent reduction |

Synergy with Levodopa

Coadministration of a low dose of Brasofensine (0.25 mg/kg) with a sub-threshold dose of Levodopa (L-dopa) produced a synergistic effect, leading to a marked increase in locomotor activity that was greater than that observed with either drug alone. This finding suggests a potential for Brasofensine to be used as an adjunct therapy to enhance the efficacy of L-dopa.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

The following is a representative protocol for determining the binding affinity of a compound like Brasofensine to the dopamine transporter using a competitive radioligand binding assay.

dot

Figure 2: Radioligand Binding Assay Workflow.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT)

-

This compound (or other test compound)

-

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of Brasofensine. For total binding, omit Brasofensine. For non-specific binding, add a saturating concentration of a non-labeled DAT inhibitor.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Brasofensine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]

MPTP-Induced Parkinsonism in Marmosets

The following protocol outlines the key steps for inducing a parkinsonian state in marmosets for the evaluation of anti-parkinsonian drugs.[4][6]

Materials:

-

Common marmosets (Callithrix jacchus)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Saline solution

-

Behavioral assessment apparatus (e.g., open field for locomotor activity, puzzle boxes for motor skill)

Procedure:

-

Baseline Behavioral Assessment: Acclimate the marmosets to the testing environment and conduct baseline behavioral assessments of motor function, including locomotor activity and performance on skilled motor tasks.

-

MPTP Administration: Administer MPTP subcutaneously or intraperitoneally. A common regimen involves daily injections for several consecutive days. The dose is carefully selected to induce a stable parkinsonian state without causing excessive morbidity.[4]

-

Post-MPTP Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, which typically emerge within a few days to a week after the final MPTP injection.

-

Behavioral Assessment: Once a stable parkinsonian phenotype is established, conduct behavioral assessments to quantify the motor deficits. This includes measuring changes in locomotor activity, bradykinesia, and performance on motor skill tasks.

-

Drug Administration and Evaluation: Administer Brasofensine or a vehicle control and repeat the behavioral assessments to evaluate the drug's efficacy in reversing the MPTP-induced motor deficits.

In Vivo Microdialysis for Measuring Striatal Dopamine

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[8][9][10]

dot

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 3. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson's disease for long-term stem cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Monitoring Dopamine Responses to Potassium Ion and Nomifensine by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. um.edu.mt [um.edu.mt]

- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Brasofensine Sulfate in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease (PD).[1] As a dopamine transporter (DAT) antagonist, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission. These application notes provide detailed protocols for evaluating the efficacy of brasofensine sulfate in two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

The provided protocols are based on established methodologies for these models and incorporate dosage information extrapolated from a study in MPTP-treated marmosets, a relevant non-human primate model of Parkinson's disease.[2]

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, brasofensine increases the synaptic concentration and prolongs the action of dopamine, which can alleviate the motor symptoms of Parkinson's disease that result from dopamine deficiency.

Caption: Brasofensine inhibits the dopamine transporter (DAT) on presynaptic neurons.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive and selective degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[3][4]

Experimental Workflow:

Caption: Workflow for the 6-OHDA rat model experiment.

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

-

6-OHDA Lesioning:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle. The rate of injection should be slow (e.g., 1 µL/min).

-

Leave the needle in place for an additional 5 minutes before slowly retracting it.

-

Suture the incision and provide post-operative care, including analgesics.

-

-

Confirmation of Lesion:

-

Approximately 2-3 weeks post-surgery, assess the lesion by observing rotational behavior induced by a dopamine agonist like apomorphine (0.5 mg/kg, s.c.). A stable contralateral rotation of >5 turns/min is indicative of a successful lesion.

-

-

This compound Administration:

-

Based on primate studies, a recommended oral dose range for rats is 0.5 - 5.0 mg/kg.[2]

-

Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).

-

Administer the solution via oral gavage once daily for the duration of the study (e.g., 1-4 weeks).

-

-

Behavioral Assessment:

-

Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and count the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously.

-

Rotarod Test: To evaluate motor coordination and balance, measure the latency to fall from a rotating rod with accelerating speed.

-

-

Neurochemical and Histological Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra.

-

Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

-

MPTP Mouse Model of Parkinson's Disease

The systemic administration of MPTP to mice causes selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of Parkinson's disease.[5]

Experimental Workflow:

Caption: Workflow for the MPTP mouse model experiment.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

MPTP Administration (Sub-acute regimen):

-

Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days.[6]

-

Handle MPTP with extreme caution in a certified chemical fume hood, following all safety guidelines.

-

-

This compound Administration:

-

Based on primate studies, a recommended oral dose range for mice is 0.25 - 2.5 mg/kg.[2]

-

Dissolve this compound in a suitable vehicle.

-

Administer the solution via oral gavage once daily, starting after the post-intoxication period and continuing for the study duration.

-

-

Behavioral Assessment:

-

Open Field Test: To assess general locomotor activity, place the mouse in an open field arena and record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.

-

Pole Test: To measure bradykinesia, place the mouse head-upward on top of a vertical pole and record the time it takes to turn around and descend.

-

-

Neurochemical and Histological Analysis:

-

Similar to the 6-OHDA model, perform TH immunohistochemistry and HPLC analysis on brain tissue to assess dopaminergic neurodegeneration and neurochemical changes.

-

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: Behavioral Outcomes in the 6-OHDA Rat Model

| Treatment Group | Dose (mg/kg) | Cylinder Test (% contralateral limb use) | Rotarod Test (latency to fall, s) |

| Sham + Vehicle | - | ||

| 6-OHDA + Vehicle | - | ||

| 6-OHDA + Brasofensine | 0.5 | ||

| 6-OHDA + Brasofensine | 1.0 | ||

| 6-OHDA + Brasofensine | 2.5 | ||

| 6-OHDA + Brasofensine | 5.0 |

Table 2: Neurochemical and Histological Outcomes in the 6-OHDA Rat Model

| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/mg tissue) | TH+ Cell Count in SNc (% of sham) |

| Sham + Vehicle | - | ||

| 6-OHDA + Vehicle | - | ||

| 6-OHDA + Brasofensine | 0.5 | ||

| 6-OHDA + Brasofensine | 1.0 | ||

| 6-OHDA + Brasofensine | 2.5 | ||

| 6-OHDA + Brasofensine | 5.0 |

Table 3: Behavioral Outcomes in the MPTP Mouse Model

| Treatment Group | Dose (mg/kg) | Open Field (total distance, cm) | Pole Test (time to descend, s) |

| Saline + Vehicle | - | ||

| MPTP + Vehicle | - | ||

| MPTP + Brasofensine | 0.25 | ||

| MPTP + Brasofensine | 0.5 | ||

| MPTP + Brasofensine | 1.0 | ||

| MPTP + Brasofensine | 2.5 |

Table 4: Neurochemical and Histological Outcomes in the MPTP Mouse Model

| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/mg tissue) | TH+ Cell Count in SNc (% of saline) |

| Saline + Vehicle | - | ||

| MPTP + Vehicle | - | ||

| MPTP + Brasofensine | 0.25 | ||

| MPTP + Brasofensine | 0.5 | ||

| MPTP + Brasofensine | 1.0 | ||

| MPTP + Brasofensine | 2.5 |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in established rodent models of Parkinson's disease. By utilizing these standardized procedures, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this dopamine reuptake inhibitor. Careful adherence to the described methodologies will ensure the collection of high-quality behavioral, neurochemical, and histological data, facilitating a thorough assessment of brasofensine's efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 3. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic and progressive Parkinson's disease MPTP model in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution of Brasofensine Sulfate for Experimental Use

Application Note & Protocol | Version 1.0

For Research Use Only (RUO). Not for human or veterinary use.

Introduction

Brasofensine is a phenyltropane derivative and a potent, selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.[1][2][3] As with many small molecule compounds intended for research, proper dissolution is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides a detailed protocol for the dissolution of Brasofensine sulfate (CAS: 171655-92-8) for in vitro and in vivo experimental applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of its free base, general principles for dissolving poorly water-soluble compounds, and established methods for similar dopamine transporter inhibitors.

Physicochemical Properties of Brasofensine

A summary of the key physicochemical properties of Brasofensine and its sulfate salt is provided in the table below. The predicted low water solubility of the free base suggests that the sulfate salt may also require specific solvent systems for complete dissolution, especially at higher concentrations.

| Property | Value (Brasofensine free base) | Value (this compound) | Reference |

| Molecular Formula | C16H20Cl2N2O | C16H22Cl2N2O5S | [1][4] |

| Molecular Weight | 327.25 g/mol | 425.33 g/mol | [1][4] |

| Predicted Water Solubility | 0.00111 mg/mL | Data not available | [1] |

| Appearance | Solid | Solid | [1][4] |

Recommended Solvents and Stock Solution Preparation

Based on protocols for similar research compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Calculate the required mass: Based on the molecular weight of this compound (425.33 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

-

Example: For 1 mL of a 10 mM stock, weigh out 4.253 mg of this compound.

-

-

Aliquot the powder: Weigh the calculated amount of this compound powder and place it in a sterile amber vial.

-

Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

-

Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4] Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Experiments (e.g., Cell-Based Assays)

For in vitro experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

Protocol for Preparing Working Solutions:

-

Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

-

Perform serial dilutions: Prepare intermediate dilutions of the 10 mM stock solution in your aqueous buffer or medium. It is recommended to perform at least two dilution steps to minimize the amount of DMSO carried over.

-

Example for a 10 µM final concentration:

-

Dilute the 10 mM stock 1:100 in medium (e.g., 5 µL of stock in 495 µL of medium) to create a 100 µM intermediate solution.

-

Dilute this 100 µM solution 1:10 in your final assay volume.

-

-

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in the experimental conditions.

-

Application: Add the final working solution to your cells and proceed with the experiment.

In Vivo Experiments (e.g., Animal Studies)

For in vivo administration, the formulation of this compound will depend on the route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), oral). Due to the poor aqueous solubility of many research compounds, a co-solvent system is often required.

Recommended Vehicle for Intraperitoneal (i.p.) Injection:

A common vehicle for i.p. injection of compounds with low water solubility is a mixture of DMSO, a surfactant such as Tween® 80, and saline.

Materials:

-

10 mM this compound stock solution in DMSO

-

Tween® 80

-

Sterile saline (0.9% NaCl)

Protocol for Preparing a Dosing Solution (Example):

This protocol is for a vehicle containing 5% DMSO and 5% Tween® 80. The final concentration of the compound should be adjusted based on the required dose (mg/kg) and dosing volume.

-

Calculate the required volume of stock solution: Based on the desired final concentration and volume of the dosing solution, calculate the volume of the 10 mM DMSO stock needed.

-

Mix DMSO and Tween® 80: In a sterile tube, add the calculated volume of the this compound DMSO stock and an equal volume of Tween® 80. Vortex to mix thoroughly.

-

Add saline: Gradually add sterile saline to the DMSO/Tween® 80 mixture while vortexing to reach the final desired volume.

-

Vehicle Control: Prepare a vehicle control solution with the same composition (5% DMSO, 5% Tween® 80, 90% saline) but without the this compound stock.

-

Administration: Administer the prepared solution to the animals immediately. The solution should be clear; if precipitation is observed, the formulation may need to be optimized.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Solution Preparation

The following diagram illustrates the decision-making process for preparing this compound solutions for in vitro and in vivo experiments.

References

Application Notes and Protocols for [3H]Dopamine Uptake Assay Featuring Brasofensine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates the dopamine signal and is a key target for a variety of therapeutic agents and drugs of abuse. The [3H]dopamine uptake assay is a robust and widely used method to screen and characterize compounds that modulate DAT function.

Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease. This document provides a detailed protocol for utilizing the [3H]dopamine uptake assay to characterize the inhibitory activity of Brasofensine sulfate on the human dopamine transporter (hDAT).

Signaling Pathway: Dopamine Reuptake by the Dopamine Transporter (DAT)

The dopamine transporter is a symporter that couples the transport of dopamine with the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. This process is essential for maintaining dopamine homeostasis in the synapse.

Caption: Dopamine reuptake signaling pathway.

Experimental Workflow: [3H]Dopamine Uptake Assay

The following diagram outlines the key steps in the [3H]dopamine uptake assay to determine the inhibitory potential of a test compound like this compound.

Caption: Experimental workflow for the assay.

Quantitative Data Summary

The following table summarizes the in vitro affinity of Brasofensine for the human dopamine transporter. This data is essential for comparing the potency of different DAT inhibitors.

| Compound | Target | Assay Type | Value Type | Value (nM) |

| Brasofensine | Human Dopamine Transporter (hDAT) | Radioligand Binding | Ki | 610 |

Detailed Experimental Protocol

This protocol is adapted for a 96-well format using Chinese Hamster Ovary cells stably expressing the human dopamine transporter (CHO-hDAT).

Materials and Reagents:

-

CHO-hDAT cells

-

Cell culture medium (e.g., DMEM/F-12 with 10% FBS, G418)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, 10 mM glucose, pH 7.4)

-

[3H]dopamine (specific activity ~60 Ci/mmol)

-

This compound

-

Control inhibitor (e.g., Nomifensine or GBR 12909)

-

Scintillation fluid

-

96-well microplates (clear bottom, white walls)

-

Cell lysis buffer (e.g., 1% SDS)

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-hDAT cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a density of 4 x 10^4 to 5 x 10^4 cells per well.

-

Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

-

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range would be from 10^-11 to 10^-5 M.

-

Prepare a solution of the control inhibitor at a concentration known to cause maximal inhibition (e.g., 10 µM Nomifensine).

-

Prepare a working solution of [3H]dopamine in Assay Buffer. The final concentration in the assay is typically between 10-50 nM.

-

-

Dopamine Uptake Assay:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer gently with 200 µL of pre-warmed (37°C) Assay Buffer.

-

Add 50 µL of the diluted this compound, control inhibitor, or vehicle (for total uptake) to the respective wells.

-

Pre-incubate the plate at 37°C for 15-20 minutes.

-